molecular formula C10H11NO4 B068872 5-Acetamido-2-methoxybenzoic acid CAS No. 191605-08-0

5-Acetamido-2-methoxybenzoic acid

Cat. No. B068872
M. Wt: 209.2 g/mol
InChI Key: QGUFZJOUAUHXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-2-methoxybenzoic acid, also known as N-Acetyl-O-methoxybenzoic acid, is a chemical compound that belongs to the family of benzoic acids. It is a white crystalline solid that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential applications in various research fields, including medicine, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 5-Acetamido-2-methoxybenzoic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of pain and inflammation. By inhibiting their production, 5-Acetamido-2-methoxybenzoic acid may reduce inflammation and pain.

Biochemical And Physiological Effects

Studies have shown that 5-Acetamido-2-methoxybenzoic acid exhibits anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 5-Acetamido-2-methoxybenzoic acid.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Acetamido-2-methoxybenzoic acid in lab experiments is its low toxicity. This compound has been shown to be relatively safe at therapeutic doses. Another advantage is its solubility in water and ethanol, which makes it easy to use in various experimental setups. However, one limitation of using this compound is its relatively high cost. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 5-Acetamido-2-methoxybenzoic acid. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of pain and inflammation. Another direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5-Acetamido-2-methoxybenzoic acid can be achieved through various methods, including the reaction of 2-methoxybenzoic acid with acetic anhydride and acetic acid in the presence of a catalyst. Another method involves the reaction of 2-methoxybenzoic acid with acetic anhydride and acetic acid in the presence of a base. The yield of the synthesis process can be improved by using a higher concentration of acetic anhydride and by optimizing the reaction conditions.

Scientific Research Applications

5-Acetamido-2-methoxybenzoic acid has been widely used in scientific research due to its potential applications in various fields. In pharmacology, this compound has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In biochemistry, 5-Acetamido-2-methoxybenzoic acid has been used as a substrate for the enzyme arylamine N-acetyltransferase. This enzyme is involved in the metabolism of various drugs and carcinogens.

properties

CAS RN

191605-08-0

Product Name

5-Acetamido-2-methoxybenzoic acid

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

5-acetamido-2-methoxybenzoic acid

InChI

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(15-2)8(5-7)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)

InChI Key

QGUFZJOUAUHXSC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)OC)C(=O)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)C(=O)O

synonyms

Benzoic acid, 5-(acetylamino)-2-methoxy- (9CI)

Origin of Product

United States

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